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molecular formula C6H9NO2 B8444662 4-methoxy-5,6-dihydro-2(1H)-pyridone

4-methoxy-5,6-dihydro-2(1H)-pyridone

Cat. No. B8444662
M. Wt: 127.14 g/mol
InChI Key: UTLSUROOFACDBW-UHFFFAOYSA-N
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Patent
US04663319

Procedure details

A mixture of 2,4-dioxopiperidine (15.1 g), methyl orthoformate (30 ml) and p-toluenesulfonic acid (3.0 g) in methanol (300 ml) is refluxed for 1 hour. After evaporating the solvent, the residue is dissolved in benzene and refluxed for 5 hours. To the solution is added potassium carbonate (9.0 g), and the mixture is stirred overnight at room temperature and then filtered. The filtrate is distilled to remove the solvent. The residue is recrystallized from ethyl acetate-isopropyl alcohol to give 4-methoxy-5,6-dihydro-2(1H)-pyridone (12.3 g, 72.5%) as colorless prisms. m.p. 115°-117° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][C:6](=[O:8])[CH2:5][CH2:4][NH:3]1.[CH:9]([O-])([O-])OC.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:9][O:8][C:6]1[CH2:5][CH2:4][NH:3][C:2](=[O:1])[CH:7]=1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
O=C1NCCC(C1)=O
Name
methyl orthoformate
Quantity
30 mL
Type
reactant
Smiles
C(OC)([O-])[O-]
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in benzene
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
To the solution is added potassium carbonate (9.0 g)
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate is distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate-isopropyl alcohol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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